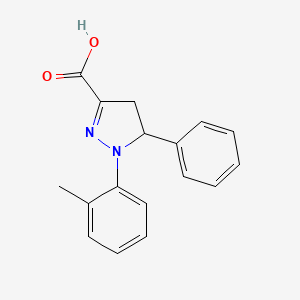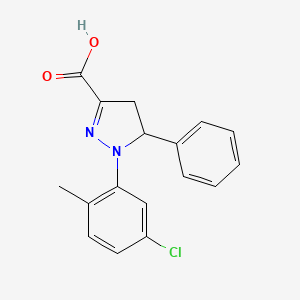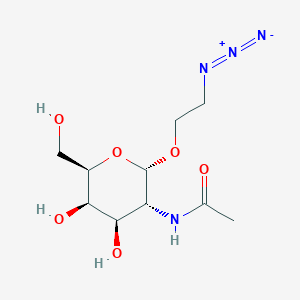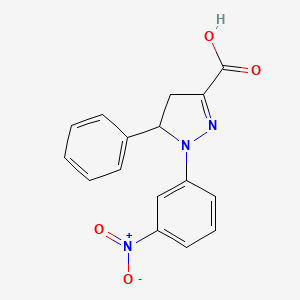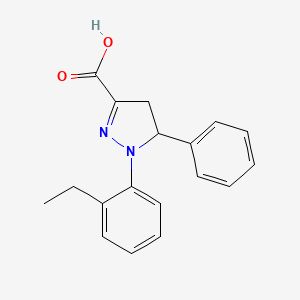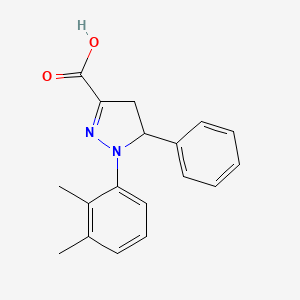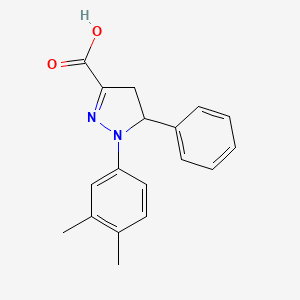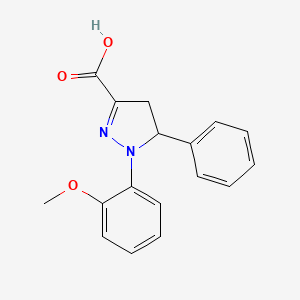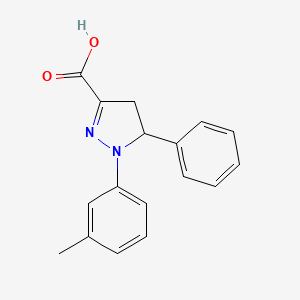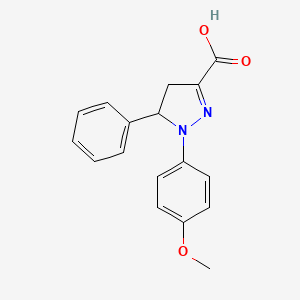
1-(2-Methyl-5-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methyl-5-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid, also known as 1-MNPPCA, is an organic compound belonging to the class of pyrazole carboxylic acids. It is a key intermediate in the synthesis of several pharmaceuticals and agrochemicals, including the active ingredients of the herbicides atrazine and simazine. 1-MNPPCA is a versatile building block for the synthesis of a variety of compounds, including drugs, agrochemicals, and dyes.
Mecanismo De Acción
The mechanism of action of 1-(2-Methyl-5-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is not well understood. However, it is believed to act as a substrate for certain enzymes, such as cytochrome P450 and UDP-glucuronosyltransferase. These enzymes catalyze the metabolic transformation of this compound into its metabolites, which are then eliminated from the body. Additionally, it is believed that this compound may interact with other molecules, such as proteins, to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is believed that this compound may interact with certain enzymes and proteins to modulate their activity. Additionally, this compound has been shown to inhibit the activity of certain cytochrome P450 enzymes, which may affect the metabolism of certain drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Methyl-5-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a versatile building block for the synthesis of a variety of compounds and has been used in a variety of scientific research applications. It has the advantage of being easily synthesized from a variety of starting materials. Additionally, it is a relatively stable compound and has a low toxicity. However, this compound is a relatively expensive compound and may not be suitable for large-scale synthesis.
Direcciones Futuras
1-(2-Methyl-5-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid has potential applications in the development of new drugs, agrochemicals, and dyes. Additionally, further research is needed to understand the mechanism of action of this compound and its effects on biochemical and physiological processes. Additionally, further research is needed to understand the structure-activity relationships of this compound and its metabolites. Finally, more research is needed to understand the toxicity of this compound and its effects on the environment.
Métodos De Síntesis
1-(2-Methyl-5-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid can be synthesized from a variety of starting materials. The most common method is the reaction of 2-chloro-5-nitrophenol with 1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid. This reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, and is heated to a temperature of between 120-140°C. The reaction yields this compound as the final product.
Aplicaciones Científicas De Investigación
1-(2-Methyl-5-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of a variety of compounds, such as drugs, agrochemicals, and dyes. It has also been used as a model compound to study the mechanism of action of certain enzymes and to investigate the structure-activity relationships of various compounds. Additionally, this compound has been used to study the binding of various ligands to proteins.
Propiedades
IUPAC Name |
2-(2-methyl-5-nitrophenyl)-3-phenyl-3,4-dihydropyrazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-11-7-8-13(20(23)24)9-15(11)19-16(10-14(18-19)17(21)22)12-5-3-2-4-6-12/h2-9,16H,10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOPZQZKQRIBEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N2C(CC(=N2)C(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

